(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a phenylethyl group attached to a pyrazole ring, which is further substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with a propyl halide under basic conditions to introduce the propyl group.
Next, the phenylethylamine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the propyl-substituted pyrazole with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of high-throughput screening methods can also optimize reaction conditions and minimize the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine receptors.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The pyrazole ring can enhance binding affinity and selectivity, while the propyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (2-phenylethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- (2-phenylethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- (2-phenylethyl)[(1-butyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-phenyl-N-[(2-propylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H21N3/c1-2-12-18-15(9-11-17-18)13-16-10-8-14-6-4-3-5-7-14/h3-7,9,11,16H,2,8,10,12-13H2,1H3 |
InChI Key |
HHAYFLGSZNYQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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